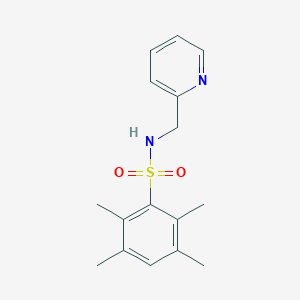

2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide

Description

2,3,5,6-Tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,3,5,6-tetramethyl-substituted benzene ring linked via a sulfonamide group to a 2-pyridinylmethyl moiety. This structure combines electron-donating methyl groups on the aromatic ring with a flexible CH₂ linker to the pyridine heterocycle, distinguishing it from direct N-heterocyclic attachments. The compound’s design balances steric bulk and electronic modulation, making it relevant for studies in medicinal chemistry, particularly in enzyme inhibition (e.g., carbonic anhydrase) and metal cofactor interactions .

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-11-9-12(2)14(4)16(13(11)3)21(19,20)18-10-15-7-5-6-8-17-15/h5-9,18H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPFZKITRHOXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=CC=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-pyridinemethanamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology and medicine, it has been studied for its potential as a therapeutic agent due to its inhibitory effects on specific molecular targets. Additionally, this compound has applications in the industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, disrupting their normal function and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Fluorine

Key Compounds :

- 2,3,5,6-Tetramethyl-N-(pyrazin-2-yl)benzenesulfonamide (): Substituents: Methyl groups on benzene; pyrazine heterocycle (direct N-attachment). Physicochemical Data: Melting point 221–223.7°C; IR and NMR confirm sulfonamide and aromatic features. Elemental analysis matches theoretical values (C: 57.45% vs. calc. 57.71%) . Comparison: The methyl groups increase steric hindrance compared to fluorine but lack the electron-withdrawing effects of fluorine.

- 2,3,5,6-Tetrafluorobenzenesulfonamide Derivatives (): Substituents: Fluorine atoms on benzene; varied heterocycles. Key Findings: Fluorination lowers pKa by ~2.5 units, favoring sulfonamide deprotonation at pH 7.3. This enhances affinity for metal cofactors (e.g., HIV-1 RNase H) and carbonic anhydrase (CA) enzymes, with fluorinated derivatives exhibiting nanomolar binding potency . Comparison: Methyl-substituted analogs like the target compound are less acidic, which may reduce ionic interactions in enzymatic pockets but improve metabolic stability due to reduced electron withdrawal .

Heterocycle Variations and Linker Effects

Key Compounds :

- The target compound’s CH₂ spacer may enhance orientation adaptability .

- 2,3,5,6-Trimethyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide (): Substituents: Trimethyl benzene; isoxazole heterocycle. Comparison: Isoxazole’s electronegative oxygen may engage in hydrogen bonding, unlike pyridine’s nitrogen.

Biological Activity

2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzenesulfonamide core with multiple methyl groups and a pyridine moiety. Its chemical formula is , and it features significant hydrophobic characteristics due to the presence of multiple methyl groups.

Antimicrobial Properties

Sulfonamides have historically been used as antimicrobial agents. The specific compound has been studied for its efficacy against various bacterial strains. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, an essential pathway for bacterial survival.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have also investigated the compound's potential as an anticancer agent. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study: Inhibition of Carbonic Anhydrases

A series of sulfonamides similar to this compound were synthesized and tested for their inhibitory effects on carbonic anhydrases (CAs), which are enzymes implicated in tumor growth. Notably, compounds with structural similarities demonstrated moderate inhibitory effects against tumor-associated isoforms like hCA IX and hCA XII.

Table 2: Inhibition Constants of Related Compounds

| Compound | hCA I Inhibition Constant (nM) | hCA IX Inhibition Constant (nM) |

|---|---|---|

| Compound A | 47.1 | 149.9 |

| Compound B | 35.9 | 170.0 |

| This compound | TBD | TBD |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzyme active sites. For antimicrobial activity, it disrupts folate synthesis by mimicking para-aminobenzoic acid (PABA), thus inhibiting the growth of bacteria. For anticancer properties, it likely inhibits carbonic anhydrases involved in maintaining pH balance within tumors.

Research Findings

- In vitro Studies : Laboratory tests have shown that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

- Molecular Docking Studies : Computational studies have revealed that the compound binds effectively to the active sites of target enzymes, providing insights into its potential selectivity and efficacy.

- Clinical Implications : Given its dual action as both an antimicrobial and anticancer agent, further clinical studies are warranted to evaluate its therapeutic potential in treating infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.